molecular formula C12H11BrFIN2O B13914073 4-Bromo-6-fluoro-5-iodo-1-tetrahydropyran-2-YL-indazole

4-Bromo-6-fluoro-5-iodo-1-tetrahydropyran-2-YL-indazole

Cat. No.: B13914073
M. Wt: 425.03 g/mol
InChI Key: DHICBPRPQVCVMK-UHFFFAOYSA-N
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Description

4-Bromo-6-fluoro-5-iodo-1-tetrahydropyran-2-YL-indazole is a complex organic compound that belongs to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of bromine, fluorine, and iodine atoms, making it a halogenated indazole derivative. The tetrahydropyran-2-yl group attached to the indazole ring adds to its structural uniqueness.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-fluoro-5-iodo-1-tetrahydropyran-2-YL-indazole typically involves multi-step organic reactions. One common method includes the halogenation of an indazole precursor followed by the introduction of the tetrahydropyran-2-yl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include the careful control of reaction temperatures, pressures, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-fluoro-5-iodo-1-tetrahydropyran-2-YL-indazole undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized indazole compounds.

Scientific Research Applications

4-Bromo-6-fluoro-5-iodo-1-tetrahydropyran-2-YL-indazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-6-fluoro-5-iodo-1-tetrahydropyran-2-YL-indazole involves its interaction with specific molecular targets. The halogen atoms in the compound can form strong interactions with biological molecules, influencing their activity. The tetrahydropyran-2-yl group may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-5-chloro-6-fluoro-1-(tetrahydro-pyran-2-yl)-1H-indazole
  • 6-Bromo-5-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Uniqueness

4-Bromo-6-fluoro-5-iodo-1-tetrahydropyran-2-YL-indazole is unique due to the presence of three different halogen atoms (bromine, fluorine, and iodine) and the tetrahydropyran-2-yl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H11BrFIN2O

Molecular Weight

425.03 g/mol

IUPAC Name

4-bromo-6-fluoro-5-iodo-1-(oxan-2-yl)indazole

InChI

InChI=1S/C12H11BrFIN2O/c13-11-7-6-16-17(10-3-1-2-4-18-10)9(7)5-8(14)12(11)15/h5-6,10H,1-4H2

InChI Key

DHICBPRPQVCVMK-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C3=CC(=C(C(=C3C=N2)Br)I)F

Origin of Product

United States

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